molecular formula C7H11N3O4 B7970501 N-Methyl-1-(1H-pyrazol-5-yl)methanamine oxalate

N-Methyl-1-(1H-pyrazol-5-yl)methanamine oxalate

Cat. No.: B7970501
M. Wt: 201.18 g/mol
InChI Key: XWDPGFMQPUNZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(1H-pyrazol-5-yl)methanamine oxalate is a chemical compound with the molecular formula C5H9N3·C2H2O4. It is a solid at room temperature and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1H-pyrazol-5-yl)methanamine oxalate typically involves the reaction of N-Methyl-1-(1H-pyrazol-5-yl)methanamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process involves dissolving the reactants in a suitable solvent, such as ethanol or methanol, and then allowing the reaction to proceed at a specific temperature and pH .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1H-pyrazol-5-yl)methanamine oxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-1-(1H-pyrazol-5-yl)methanamine N-oxide, while reduction may produce N-Methyl-1-(1H-pyrazol-5-yl)methanamine .

Scientific Research Applications

N-Methyl-1-(1H-pyrazol-5-yl)methanamine oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-1-(1H-pyrazol-5-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-Methyl-1-(1H-pyrazol-5-yl)methanamine oxalate can be compared with other similar compounds, such as:

    N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate: Similar structure but with a phenyl group at the 5-position of the pyrazole ring.

    N-Methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine: Similar structure but without the oxalate salt.

    N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate: Similar structure but with additional methyl groups on the pyrazole ring

Properties

IUPAC Name

N-methyl-1-(1H-pyrazol-5-yl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.C2H2O4/c1-6-4-5-2-3-7-8-5;3-1(4)2(5)6/h2-3,6H,4H2,1H3,(H,7,8);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDPGFMQPUNZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=NN1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.